6-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
Description
Properties
IUPAC Name |
6-methoxy-3,3-dimethyl-2H-inden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-12(2)7-11(13)9-6-8(14-3)4-5-10(9)12/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDTWWGZZDDTHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C1C=CC(=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587750 | |
| Record name | 6-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133-54-6 | |
| Record name | 6-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Design and Mechanism
This approach adapts the Friedel-Crafts acylation-alkylation sequence described in CN111875486A, which synthesizes 2,6-dimethyl-1-indanone. For 6-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, the protocol is modified to incorporate a methoxy group and adjust alkylation regiochemistry.
Step 1: Friedel-Crafts Acylation
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Starting Material : m-Methoxybenzoyl chloride replaces m-methylbenzoyl chloride to introduce the methoxy group.
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Catalyst : Aluminum trichloride (AlCl₃) facilitates electrophilic acylation.
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Conditions : The reaction proceeds in 1,2-dichloroethane at 0°C under propylene gas.
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Intermediate : Forms a propenyl-substituted ketone directed by the methoxy group’s ortho/para orientation.
Step 2: Friedel-Crafts Alkylation
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Catalyst : A second equivalent of AlCl₃ enables intramolecular cyclization.
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Conditions : Heating to 80°C induces ring closure, forming the indanone scaffold.
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Dimethyl Introduction : Propylene gas or methyl chloride introduces methyl groups at the 3-position.
Yield Optimization :
Comparative Data
| Parameter | Acylation Step | Alkylation Step |
|---|---|---|
| Temperature | 0°C | 80°C |
| Catalyst (AlCl₃) | 1 equiv | 0.5 equiv |
| Reaction Time | 6 hours | 4 hours |
| Yield (Reported) | 85% | 82% |
Oximation-Reduction Pathway
Synthetic Workflow
Derived from CN101062897A, this method involves converting a ketone precursor to an oxime, followed by reduction to install the dimethyl groups.
Step 1: Oximation
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Reagents : Hydroxylamine hydrochloride and sodium hydroxide convert 6-methoxyindan-1-one to its oxime derivative.
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Conditions : Ethanol solvent at reflux (78°C) for 30 minutes.
Step 2: Reduction
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Catalyst : Raney nickel under hydrogen gas reduces the oxime to a secondary amine.
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Methylation : Subsequent treatment with methyl iodide in the presence of potassium carbonate installs dimethyl groups.
Step 3: Oxidation
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Reagents : Potassium permanganate oxidizes the amine back to the ketone, yielding the target compound.
Critical Considerations
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Regioselectivity : The methoxy group directs methylation to the 3-position.
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Purification : Recrystallization in ethanol achieves >98% purity.
Cyclization of Pre-Functionalized Intermediates
Ring-Closing Strategy
This method constructs the indanone core from a linear precursor containing pre-installed methoxy and dimethyl groups.
Step 1: Synthesis of Linear Precursor
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Starting Material : 3,3-Dimethyl-6-methoxyphenylacetic acid.
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Activation : Conversion to acid chloride using thionyl chloride.
Step 2: Intramolecular Cyclization
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Catalyst : AlCl₃ promotes Friedel-Crafts acylation, forming the six-membered ring.
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Conditions : Refluxing dichloromethane (40°C) for 12 hours.
Yield : 75–80% after column chromatography.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Friedel-Crafts | High regioselectivity, scalable | Requires strict anhydrous conditions | 80–85% |
| Oximation-Reduction | Amenable to structural diversification | Multiple steps increase cost | 70–75% |
| Cyclization | Direct ring formation | Precursor synthesis complexity | 75–80% |
Industrial-Scale Production Insights
Large-scale synthesis prioritizes cost-efficiency and safety:
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted indanones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
1. Antiparkinsonian Activity
One of the notable applications of 6-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is its role as an intermediate in the synthesis of anti-Parkinson's medications. Specifically, it is involved in the preparation of rasagiline, a selective irreversible monoamine oxidase-B (MAO-B) inhibitor used to treat Parkinson's disease. The compound's ability to enhance dopamine levels and provide neuroprotection makes it a valuable precursor in developing effective therapeutic agents .
Case Study: Rasagiline Synthesis
A study demonstrated an efficient synthetic route for rasagiline using this compound as a key intermediate. The method involved the reduction of the corresponding ketone to yield the amine derivative, showcasing a high yield and purity suitable for pharmaceutical applications .
Synthetic Organic Chemistry
2. Building Block in Organic Synthesis
this compound serves as a crucial building block in organic synthesis. Its structural features allow it to participate in various reactions, leading to the formation of complex organic molecules.
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Reduction | Conversion to corresponding amine | 85 |
| Alkylation | Introduction of alkyl groups | 75 |
| Cyclization | Formation of cyclic compounds | 70 |
Example Synthesis Pathways
In one synthesis pathway, this compound was subjected to alkylation using various alkyl halides under basic conditions. The resultant products exhibited promising biological activities, indicating potential applications in drug development .
Mechanism of Action
The mechanism by which 6-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one exerts its effects involves interactions with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The indanone structure allows for π-π stacking interactions with aromatic residues in proteins, which can affect enzyme activity and receptor binding .
Comparison with Similar Compounds
Substituent Variations at Position 6
Key Observations :
- Methoxy vs. Trifluoromethoxy : The trifluoromethoxy group () increases lipophilicity and resistance to metabolic degradation compared to methoxy, which may improve pharmacokinetics but reduce solubility.
- Methoxy vs. Chloro: Chloro-substituted indanones () are often intermediates in antitumor agents, suggesting that methoxy derivatives might exhibit different biological targets due to electronic differences.
Substituent Variations at Position 3
Key Observations :
- Dimethyl vs. Hydroxy : The 3-hydroxy-5-isopropyl analog () shows moderate allelopathic activity, while dimethyl groups may reduce polarity, favoring blood-brain barrier penetration in neurological targets.
- Synthetic Utility: Unsubstituted indanones (e.g., M3 in ) are more reactive in aldol condensations, whereas 3,3-dimethyl substitution limits conformational flexibility .
Key Observations :
- Antitumor vs. Anti-inflammatory: 2-Arylidene derivatives () and LicAF1 () highlight how substituent positioning (e.g., dihydrofuran vs. indanone) diversifies biological targets.
- Electronic Effects: The methoxy group in 6-methoxy-3,3-dimethyl-indanone may enhance anti-inflammatory activity akin to (E)-6-hydroxy-2-benzylidene derivatives in .
Key Observations :
- Radical vs. Acid-Catalyzed Routes: Photoredox methods () offer milder conditions for dimethyl-substituted indanones compared to traditional acid catalysis ().
Biological Activity
Overview
6-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one (CAS No. 1133-54-6) is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol. This compound features a unique indanone structure characterized by a methoxy group and two methyl groups, which contribute to its distinct chemical properties and potential biological activities.
The synthesis of this compound typically involves the cyclization of 6-methoxy-2-methylbenzaldehyde with acetone in the presence of a base. The resulting compound exhibits various chemical reactivity patterns, including oxidation, reduction, and electrophilic substitution reactions .
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antioxidant Activity
The compound has demonstrated antioxidant properties , which are crucial in mitigating oxidative stress and preventing cellular damage. This activity is often attributed to the presence of the methoxy group that enhances its electron-donating ability.
Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties . Research suggests that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Potential Anticancer Activity
Recent studies have explored the compound's potential as an anticancer agent . In vitro assays have indicated that it can inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 4.98 to 14.65 µM . The proposed mechanism includes the induction of apoptosis and cell cycle arrest in cancer cells.
The biological activity of this compound is influenced by its structural features:
- The methoxy group can participate in hydrogen bonding and enhance binding affinity to biological targets.
- The indanone framework allows for π–π stacking interactions with aromatic residues in proteins, which can modulate enzyme activity and receptor interactions .
Comparative Analysis
To better understand its biological potential, a comparison with similar compounds is useful:
| Compound Name | Structure Description | Notable Activity |
|---|---|---|
| 7-Methoxy-3,3-dimethyl-2,3-dihydro-1H-indene | Similar indanone structure with different substitutions | Exhibits antioxidant properties |
| 5-Methoxy-3,3-dimethyl-2,3-dihydro-1H-indene | Lacks one methyl group at the 3-position | Studied for antimicrobial activity |
| Indole derivatives | Contains nitrogen heterocycles | Known for diverse biological activities |
Case Studies
Several studies highlight the biological efficacy of this compound:
- Anticancer Screening : In a study evaluating various compounds for cytotoxicity against breast cancer cells (MDA-MB-231), this compound showed significant growth inhibition compared to controls .
- Antioxidant Evaluation : A research project assessed the antioxidant capacity using DPPH assay methods, confirming its effectiveness in scavenging free radicals.
Q & A
Basic: What are the optimal synthetic routes for 6-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, and how can purity be maximized?
Methodological Answer:
The synthesis of this compound typically involves Friedel-Crafts acylation or alkylation strategies. For example, derivatives of dihydroindenones are often prepared via cyclization of substituted propanoyl chlorides in the presence of Lewis acids like AlCl₃ . To maximize purity:
- Step 1: Use anhydrous solvents (e.g., dichloromethane) to avoid side reactions.
- Step 2: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) for purification.
- Step 3: Validate purity via HPLC (C18 column, methanol/water mobile phase) and compare retention times with standards .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Assign peaks using DEPT-135 and COSY experiments. The methoxy group (δ ~3.8 ppm) and carbonyl (C=O, δ ~200 ppm) are key diagnostic signals .
- X-ray Crystallography: Use SHELXL for structure refinement. For accurate hydrogen placement, employ SHELXS with high-resolution (<1.0 Å) data .
- FT-IR: Confirm carbonyl stretch (~1700 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
Advanced: How does the methoxy substituent influence the compound’s reactivity in nucleophilic/electrophilic reactions?
Methodological Answer:
The methoxy group acts as an electron-donating substituent, activating the aromatic ring toward electrophilic substitution (e.g., nitration, halogenation). For example:
- Electrophilic Attack: Bromination occurs preferentially at the para position to the methoxy group (directed by resonance). Use Br₂ in acetic acid at 0°C to minimize overhalogenation .
- Nucleophilic Reactions: The carbonyl group undergoes nucleophilic additions (e.g., Grignard reagents) but is sterically hindered by the 3,3-dimethyl group. Optimize reactivity using bulky nucleophiles (e.g., tert-butylmagnesium chloride) .
Advanced: How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?
Methodological Answer:
Contradictions often arise from dynamic processes (e.g., keto-enol tautomerism) or crystallographic disorder.
- Dynamic NMR (DNMR): Perform variable-temperature NMR (e.g., –40°C to 50°C) to observe coalescence of split peaks, confirming tautomeric equilibria .
- DFT Calculations: Use B3LYP/6-31G(d,p) to model electronic environments and predict chemical shifts. Compare computed vs. experimental NMR to identify discrepancies .
- High-Resolution Crystallography: Resolve disorder using SHELXD for phase determination and ORTEP-3 for visualizing thermal ellipsoids .
Advanced: What computational approaches are recommended for studying its electronic properties and reaction pathways?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO-LUMO gaps (B3LYP/6-311++G(d,p)) to predict reactivity. A smaller gap (~4 eV) suggests higher electrophilicity .
- Molecular Electrostatic Potential (MEP): Map charge distribution to identify nucleophilic/electrophilic sites. The carbonyl oxygen and methoxy group are key hotspots .
- Transition State Modeling: Use QST2/QST3 in Gaussian-09 to explore reaction pathways (e.g., cyclization barriers). Validate with IRC (intrinsic reaction coordinate) analysis .
Advanced: How can substituent effects (e.g., replacing methoxy with fluoro) be systematically analyzed for biological activity?
Methodological Answer:
- SAR Studies: Synthesize analogs (e.g., 5,6-difluoro derivatives) via halogen exchange (e.g., Balz-Schiemann reaction) .
- Antimicrobial Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values). Fluorinated analogs may exhibit enhanced lipophilicity and membrane penetration .
- Docking Simulations: Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase). Compare binding affinities of methoxy vs. fluoro derivatives .
Advanced: What strategies mitigate challenges in crystallizing this compound for structural studies?
Methodological Answer:
- Solvent Screening: Use vapor diffusion with mixed solvents (e.g., DMSO/water) to induce slow nucleation.
- Cryoprotection: Soak crystals in glycerol-containing cryobuffer (20% v/v) before flash-cooling in liquid nitrogen .
- Twinned Data: Process using SHELXL’s TWIN/BASF commands. Refine with HKLF5 format for accurate merging .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
